Product packaging for 4,5,6-Trichloro-2-phenylpyrimidine(Cat. No.:CAS No. 1207-84-7)

4,5,6-Trichloro-2-phenylpyrimidine

Cat. No.: B3046183
CAS No.: 1207-84-7
M. Wt: 259.5 g/mol
InChI Key: UZVRXBTXEACDQE-UHFFFAOYSA-N
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Description

4,5,6-Trichloro-2-phenylpyrimidine ( 1207-84-7) is a versatile chemical intermediate with significant value in medicinal and agrochemical research. Its molecular formula is C 10 H 5 Cl 3 N 2 , and it has a molecular weight of 259.52 g/mol . Key physical properties include a density of approximately 1.466 g/cm³ and a boiling point of 257.5°C at 760 mmHg . This compound serves as a crucial synthetic building block, particularly in the development of novel pyrimidine derivatives. Its structure allows for sequential nucleophilic substitution reactions, making it an ideal precursor for constructing diverse compound libraries . In agrochemical research, analogues of this compound, such as the herbicide safener Fenclorim, are explored to protect crops from herbicide damage . Furthermore, its derivatives are investigated for their potent fungicidal activity against pervasive plant pathogens like Sclerotinia sclerotiorum and Thanatephorus cucumeris . In pharmaceutical discovery, the trichloropyrimidine core is a key scaffold in designing non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 therapy, demonstrating the scaffold's relevance in antiviral drug development . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H5Cl3N2 B3046183 4,5,6-Trichloro-2-phenylpyrimidine CAS No. 1207-84-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5,6-trichloro-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl3N2/c11-7-8(12)14-10(15-9(7)13)6-4-2-1-3-5-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZVRXBTXEACDQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C(=N2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90290130
Record name 4,5,6-trichloro-2-phenylpyrimidine
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Molecular Weight

259.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207-84-7
Record name NSC66917
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66917
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,5,6-trichloro-2-phenylpyrimidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Mechanisms of 4,5,6 Trichloro 2 Phenylpyrimidine

Cross-Coupling Methodologies for C-C and C-X Bond Formation.

Other Transition Metal-Mediated Transformations for Aryl and Alkyl Group Introduction

Beyond standard Suzuki and Negishi couplings, other transition metal-mediated reactions serve as powerful tools for introducing aryl and alkyl substituents onto the pyrimidine (B1678525) core. The Stille reaction, which utilizes organostannane reagents, has been effectively applied for the introduction of aryl groups at the C-5 position of related pyrimidine systems. Current time information in Bangalore, IN. This methodology demonstrates the potential for creating C-C bonds at positions that are less reactive towards traditional nucleophilic aromatic substitution.

In a representative example, the coupling of a C-5 substituted pyrimidine with tributylphenylstannane in the presence of a palladium catalyst, such as dichlorobis(triphenylphosphine)-palladium(II), facilitates the introduction of a phenyl group. Current time information in Bangalore, IN. This highlights the capability of palladium catalysis to functionalize specific chloro-positions on the pyrimidine ring, offering a pathway to synthesize complex, multi-substituted arylpyrimidines.

Reaction TypePositionReagentCatalystProduct TypeReference
Stille Cross-CouplingC-5TributylphenylstannanePdCl₂(PPh₃)₂5-Aryl-pyrimidine Current time information in Bangalore, IN.

Electrophilic and Radical Processes on the Pyrimidine Ring

While the electron-deficient pyrimidine ring is generally resistant to electrophilic attack, specific strategies involving metalation can generate nucleophilic intermediates capable of reacting with electrophiles. Radical processes, though less common, can also be initiated under specific conditions to achieve unique transformations.

Directed ortho-metalation and related lithiation techniques are viable strategies for functionalizing the pyrimidine scaffold. The process typically involves the deprotonation of a C-H bond using a strong base, such as lithium diisopropylamide (LDA), to create a potent organolithium intermediate. This intermediate can then react with a variety of electrophiles to introduce new substituents.

For instance, studies on 5-phenylpyrimidine (B189523) have shown that lithiation can occur at the C-6 position, with the resulting organolithium species undergoing nucleophilic addition to electrophiles like p-fluoroacetophenone. Current time information in Bangalore, IN. This two-step sequence effectively installs a fluorophenylalkylated group at a specific carbon atom of the pyrimidine ring, demonstrating a powerful method for targeted functionalization. This approach is conceptually applicable to 4,5,6-trichloro-2-phenylpyrimidine, provided that the reaction conditions are carefully controlled to manage the reactivity of the chlorine substituents.

StepReagentIntermediate/ProductPosition of FunctionalizationReference
1. MetalationLithium Diisopropylamide (LDA)Organolithium IntermediateC-6 Current time information in Bangalore, IN.
2. Functionalizationp-FluoroacetophenoneC-6 Fluorophenylalkylated PyrimidineC-6 Current time information in Bangalore, IN.

The oxidation of substituents on the pyrimidine ring can provide access to a range of functional groups. While direct oxidation of the highly chlorinated core of this compound is challenging, reactions targeting appended groups are more feasible. For example, alkyl or aryl groups attached to the pyrimidine ring can be subjected to oxidation. Research on related ruthenium complexes with substituted phenanthroline ligands—structurally analogous in their heterocyclic nature—shows that substituents significantly influence redox properties. nih.gov Electron-donating groups can enhance the rate of oxidative processes at the metal center, a principle that can be extrapolated to the oxidation of substituents on a pyrimidine ring where the ring itself acts as an electronic modulator. nih.gov Specific oxidation of a methyl group to a carboxylic acid or an alcohol, or the hydroxylation of an aryl ring, would depend on the chosen oxidant and the electronic nature of the pyrimidine core.

Reductive dehalogenation is a key transformation for chlorinated pyrimidines, allowing for the selective or complete removal of chlorine atoms. Catalytic hydrogenation is a widely employed method for this purpose. youtube.comtiktok.com This process typically involves reacting the chlorinated pyrimidine with hydrogen gas over a metal catalyst, such as palladium on carbon (Pd/C). oregonstate.edu

The reaction conditions can be tuned to control the extent of dehalogenation. For example, using a base like magnesium oxide or sodium hydroxide (B78521) helps to neutralize the hydrogen chloride that is formed during the reaction. oregonstate.edu The choice of solvent and base can influence the reaction rate and product distribution. oregonstate.edu Studies on 2,4-dichloropyrimidine (B19661) show that complete dehalogenation to pyrimidine is achievable, though side reactions like nuclear reduction can occur. oregonstate.edu This strategy is directly applicable to this compound to produce less chlorinated or fully dehalogenated 2-phenylpyrimidine (B3000279).

MethodCatalystReagentEffectReference
Catalytic HydrogenationPalladium on Carbon (Pd/C)H₂ GasRemoves chlorine atoms youtube.comoregonstate.edu
Catalytic Hydrogenation with BasePalladiumH₂ Gas, Magnesium OxideControls acidity, promotes dehalogenation oregonstate.edu

Intramolecular Cyclization and Rearrangement Studies

Intramolecular reactions of substituted pyrimidines provide a powerful route to construct fused heterocyclic systems. These transformations often leverage the inherent reactivity of substituents and the electronic properties of the pyrimidine ring to drive cyclization events, leading to complex polycyclic architectures.

Nitrene cyclization is a notable strategy for forming new rings by taking advantage of the reactivity of a highly electrophilic nitrene intermediate. This pathway has been successfully applied to 5-phenylpyrimidine derivatives to synthesize pyrimido[4,5-b]indoles, a valuable heterocyclic scaffold in medicinal chemistry. mssm.eduacs.org

The process can be initiated from a 4-chloro-5-phenylpyrimidine (B2940865) derivative. Treatment with sodium azide (B81097) leads to the formation of a 4-azido-5-phenylpyrimidine intermediate. Upon thermal or catalytic activation, this azide expels nitrogen gas to generate a transient nitrene species. This highly reactive nitrene can then undergo an intramolecular C-H insertion reaction into one of the C-H bonds of the adjacent phenyl ring at the C-5 position. mssm.edu The use of specific catalysts, such as the Du Bois rhodium catalyst, can facilitate this transformation under milder conditions and in excellent yields. mssm.edu This synthetic route represents an elegant approach to building the indole (B1671886) ring system onto the pyrimidine core.

Starting MaterialKey ReagentKey IntermediateReaction TypeProductReference
4-Chloro-5-phenyl-2-(trichloromethyl)pyrimidineSodium Azide4-Azido-5-phenyl-2-(trichloromethyl)pyrimidineIntramolecular C-H Nitrene Insertion2-(Trichloromethyl)pyrimido[4,5-b]indole mssm.edu
4-Azido-5-phenyl-2-(trichloromethyl)pyrimidineHeat or Du Bois CatalystNitreneIntramolecular C-H Nitrene Insertion2-(Trichloromethyl)pyrimido[4,5-b]indole mssm.edu

Ring Opening and Re-cyclization Mechanisms (e.g., SN(ANRORC)-type mechanisms)

A key transformation pathway for pyrimidine derivatives, particularly under the action of strong nucleophiles like metal amides, is the SN(ANRORC) mechanism. nih.gov This acronym stands for A ddition of the N ucleophile, R ing O pening, and R ing C losure. nih.gov This pathway is distinct from standard SNAr (addition-elimination) or elimination-addition (aryne-type) mechanisms and explains the formation of products where the incoming nucleophile is not located at the carbon atom that bore the leaving group.

The mechanism has been extensively studied for substituted pyrimidines, such as 6-halogeno-4-phenylpyrimidines, which serve as close analogs for the reactivity of this compound. nih.govCurrent time information in Bangalore, IN. The process is initiated by the nucleophilic addition of an amide ion. While addition to C-4 or C-6 might be expected, the SN(ANRORC) mechanism commences with an attack at C-2 of the pyrimidine ring. Current time information in Bangalore, IN. The strong electron-withdrawing effect of the halogen atoms enhances the electrophilicity of the ring carbons, facilitating this initial, less common addition. Current time information in Bangalore, IN.

Following the initial nucleophilic attack, the pyrimidine ring undergoes cleavage. This ring-opening step results in a reactive, open-chain intermediate. nih.gov Subsequent re-cyclization occurs, but in a manner that incorporates the nucleophile into the newly formed ring. Isotope labeling studies provide definitive evidence for this pathway. For instance, when a 15N-labeled pyrimidine is reacted with potassium amide (KNH2), the 15N label can become scrambled between the ring and the exocyclic amino group in the final product. nih.gov This demonstrates that an original ring nitrogen atom is expelled and replaced by the nitrogen from the nucleophile. nih.gov

The general steps of the SN(ANRORC) mechanism for a halogenated phenylpyrimidine are outlined below:

StepDescriptionIntermediate Type
1. Nucleophilic Addition The amide nucleophile adds to the C-2 position of the pyrimidine ring.σ-complex
2. Ring Opening The C2-N3 bond cleaves, opening the pyrimidine ring to form an open-chain species.Open-chain nitrile
3. Ring Closure The terminal nitrogen of the open-chain intermediate attacks the cyano group, initiating re-cyclization to form a new pyrimidine ring.New σ-complex
4. Aromatization The newly formed ring eliminates a leaving group (e.g., a halide ion) and a proton to regain aromaticity.Final Product

Studies on 6-chloro-4-phenylpyrimidine have shown that it reacts predominantly via this ring-opening/ring-closure sequence when treated with KNH2 in ammonia (B1221849). Current time information in Bangalore, IN. The choice between the SN(ANRORC) path and other mechanisms like SN(AE) (via a Meisenheimer complex) or SN(EA) (via a hetaryne intermediate) can be influenced by the nature of the halogen at the 6-position. While fluoro and chloro derivatives heavily favor the SN(ANRORC) mechanism, the corresponding iodo compound shows a much smaller contribution from this pathway, with the SN(EA) mechanism becoming more significant. Current time information in Bangalore, IN.

Intramolecular Derivatization of Pyrimidine-Modified Scaffolds

The this compound core is an excellent starting scaffold for the synthesis of more complex, fused heterocyclic systems. The strategy involves initial intermolecular nucleophilic substitution to introduce a carefully chosen functional group, which then participates in a subsequent intramolecular cyclization. This approach allows for the construction of bicyclic and polycyclic structures containing the pyrimidine ring.

The chlorine atoms at positions 4, 5, and 6 can be selectively substituted by various nucleophiles. By introducing a substituent with a reactive functional group, the resulting pyrimidine derivative is primed for an intramolecular reaction to form a new ring fused to the original pyrimidine core.

A prominent example of this strategy is the synthesis of fused azolopyrimidines, such as pyrazolo[3,4-d]pyrimidines and triazolo[4,3-c]pyrimidines. nih.gov While not starting directly from this compound, the synthetic logic is directly applicable. The key is the formation of a pyrimidine derivative bearing a functional group that can act as an electrophile or nucleophile in a ring-closing step.

For instance, one of the chlorine atoms on the 2-phenylpyrimidine scaffold can be displaced by a nucleophile that is then converted into an enaminonitrile. This intermediate is highly versatile for building fused rings. nih.gov

Conceptual Pathway for Fused Ring Synthesis:

StepReaction TypeDescriptionResulting Structure
1. Scaffolding Intermolecular Nucleophilic SubstitutionOne chloro group on this compound is replaced by a suitable precursor moiety.Substituted 2-phenylpyrimidine derivative
2. Functionalization Chemical TransformationThe introduced substituent is converted into a reactive intermediate, such as an enaminonitrile.Pyrimidine-modified scaffold
3. Cyclization Intramolecular ReactionThe scaffold reacts with a binucleophile (e.g., hydrazine, hydroxylamine), leading to intramolecular cyclization and the formation of a new, fused ring.Fused pyrimidine system (e.g., pyrazolo[3,4-d]pyrimidine)

The reaction of a pyrimidine-enaminonitrile with hydrazine, for example, would lead to the formation of a fused pyrazole (B372694) ring. Similarly, reaction with hydroxylamine (B1172632) hydrochloride can yield a fused isoxazole (B147169) ring, while treatment with guanidine (B92328) can produce a fused aminopyrimidine ring. nih.gov This methodology demonstrates how the initial trichlorinated pyrimidine serves as a platform for creating diverse and complex heterocyclic architectures through controlled intramolecular transformations.

Based on a comprehensive search of available scientific literature, it is not possible to generate an article on the chemical compound “this compound” that adheres to the specific spectroscopic outline provided.

The necessary experimental data from advanced spectroscopic techniques—including X-ray Photoemission Spectroscopy (XPS), Near Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy, Auger Electron Spectroscopy, Vacuum Ultraviolet (VUV) Photoabsorption Spectroscopy, and Photoionization Mass Spectrometry—for this particular compound are not present in the public domain or indexed in the searched databases.

While research exists for other halogenated pyrimidines, the strict requirement to focus solely on this compound and not introduce examples or discussions outside this explicit scope prevents the generation of a scientifically accurate and non-speculative article as requested. The creation of content would require specific data points such as core-level binding energies, absorption edge fine structures, Auger kinetic energies, and photoionization energies, which are not available for this molecule.

Advanced Spectroscopic Characterization in Research for Structural and Electronic Elucidation

Interpretive Spectroscopic Methodologies

The elucidation of the complex interplay between the electronic and geometric features of 4,5,6-Trichloro-2-phenylpyrimidine relies on the detailed interpretation of its spectroscopic signatures. Techniques such as Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy and X-ray Photoelectron Spectroscopy (XPS) are instrumental in this endeavor.

Correlation of Spectroscopic Data with Electronic and Geometrical Structures

The spectroscopic properties of substituted pyrimidines are intrinsically linked to their electronic and geometric structures. nih.gov The introduction of multiple chlorine atoms and a phenyl group to the pyrimidine (B1678525) ring in this compound induces significant perturbations to the core and valence electronic orbitals.

Theoretical and experimental studies on related halogenated pyrimidines demonstrate that the individual characteristics of their spectra can be rationalized by variations in the molecule's electronic and geometric makeup. nih.gov For instance, the analysis of NEXAFS spectra, which probes the unoccupied electronic states, reveals how the substitution pattern influences the π* and σ* orbitals. The positions and intensities of the absorption peaks in a NEXAFS spectrum are highly sensitive to the local chemical environment of the absorbing atom. ccu.edu.twaip.org

In the case of this compound, the chlorine atoms at positions 4, 5, and 6, and the phenyl group at position 2, would each uniquely influence the electronic landscape. The electronegative chlorine atoms are expected to withdraw electron density from the pyrimidine ring, leading to a stabilization of the core-level energies. The phenyl group, on the other hand, can engage in π-stacking interactions and conjugation, further modifying the electronic and, consequently, the geometric structure. These modifications would be directly observable in the fine structure of its NEXAFS and XPS spectra.

Table 1: Expected Correlation of Spectroscopic Features with Molecular Structure

Spectroscopic FeatureStructural/Electronic Correlation
NEXAFS Peak PositionsEnergies of unoccupied molecular orbitals (π* and σ*)
NEXAFS Peak IntensitiesDensity of unoccupied states and transition dipole moments
XPS Core-Level ShiftsLocal chemical environment and charge distribution on atoms
Vibrational Progressions (VUV)Molecular vibrational modes coupled to electronic transitions

This table is generated based on general principles of spectroscopy applied to the target molecule, as direct experimental data was not available in the search results.

Elucidation of Halogenation Effects on Spectroscopic Profiles

The effect of halogenation on the spectroscopic profiles of pyrimidine derivatives is a subject of detailed investigation. rsc.org Studies on various halogenated pyrimidines, such as 2-chloropyrimidine (B141910) and 2-bromopyrimidine, show that the influence of the halogen atom becomes more pronounced with increasing photon energy. rsc.org

In the vacuum ultraviolet (VUV) region, the lower-lying absorption bands show minor energy shifts and some changes in vibrational progressions upon halogenation. rsc.org However, at higher energies, the absorption bands can look qualitatively different due to the strong species-dependent mixing of excited configurations. rsc.org For this compound, the cumulative effect of three chlorine atoms would be expected to cause significant shifts in the absorption bands compared to the parent pyrimidine molecule.

NEXAFS spectroscopy at the carbon and nitrogen K-edges is particularly insightful for understanding halogenation effects. nih.gov The functionalization of the pyrimidine ring with different halogen atoms, or with the same halogen at different positions, leads to distinct spectral characteristics. nih.govacs.org These differences arise from both inductive and resonance effects, which alter the energies of the core and valence orbitals. The electronegativity and position of the substituent are key factors determining the extent of these changes. nih.gov

Table 2: General Effects of Halogenation on Pyrimidine Spectroscopic Profiles

Spectroscopic TechniqueObserved Effect of HalogenationReference
VUV SpectroscopyMinor shifts in low-energy bands, significant changes in high-energy bands and vibrational progressions. rsc.org
NEXAFS SpectroscopyShifts in absorption resonances due to changes in electronic and geometric structures. nih.gov
XPSCore-level binding energy shifts reflecting changes in the chemical environment of the atoms. acs.org

Detailed Investigations of Core-Hole Chemical Shifts

X-ray Photoelectron Spectroscopy (XPS) is a powerful tool for probing the chemical state of elements within a molecule by measuring the binding energies of their core electrons. wikipedia.org The precise binding energy, often referred to as the chemical shift, is highly sensitive to the local chemical environment of the atom. wikipedia.org

In halogenated pyrimidines, the chemical shifts of the carbon and nitrogen core levels provide detailed information about the electronic effects of the halogen substituents. acs.org Theoretical investigations, often employing density functional theory (DFT), are used in conjunction with experimental XPS data to understand the inductive and resonance effects on the C(1s) ionization. acs.org This combined approach offers a detailed description of how the halogen atom affects the screening of a C(1s) core-hole in the aromatic pyrimidine ring. acs.org

For this compound, one would expect distinct chemical shifts for the different carbon and nitrogen atoms in the molecule. The carbon atoms bonded to chlorine (C4, C5, C6) would exhibit higher binding energies compared to unsubstituted carbon atoms due to the strong electron-withdrawing nature of chlorine. Similarly, the C2 carbon, attached to the phenyl group, would have a different chemical environment and thus a distinct binding energy. The nitrogen atoms would also be affected by the cumulative inductive effects of the three chlorine atoms.

Table 3: Predicted Core-Hole Chemical Shift Trends in this compound

AtomPredicted Relative Binding Energy ShiftRationale
C4, C5, C6Significant Positive ShiftDirectly bonded to highly electronegative chlorine atoms. researchgate.net
C2Moderate ShiftBonded to a nitrogen and the phenyl group.
N1, N3Moderate Positive ShiftInfluenced by the inductive effect of the three chlorine atoms on the ring.

This table is based on established principles of XPS and data from related chlorinated compounds. researchgate.netxpsfitting.com The exact binding energies would require experimental measurement.

Computational and Theoretical Studies on 4,5,6 Trichloro 2 Phenylpyrimidine

Quantum Chemical Calculations for Molecular Properties

Density Functional Theory (DFT) for Ground State Molecular and Electronic Structures

No published studies utilizing Density Functional Theory to analyze the ground state, molecular geometry, or electronic properties of 4,5,6-Trichloro-2-phenylpyrimidine were found. Such studies would typically provide data on bond lengths, bond angles, dihedral angles, and electronic charge distribution, which are fundamental to understanding the molecule's stability and reactivity.

Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties and Spectra

There is no available research that employs Time-Dependent Density Functional Theory to investigate the excited state properties, such as electronic transitions and absorption spectra (UV-Vis), of this compound.

Green's Function Calculations for Advanced Spectroscopic Interpretation

No literature detailing the use of Green's Function methods for the advanced spectroscopic analysis of this compound could be located.

Reaction Mechanism Prediction and Energy Landscape Analysis

Elucidation of Transition States and Reaction Pathways for Pyrimidine (B1678525) Transformations

A review of the literature did not yield any computational studies focused on the elucidation of transition states or reaction pathways for transformations involving this compound.

Computational Prediction of Reactivity and Selectivity in Substituted Pyrimidines

While computational predictions of reactivity exist for the broader class of substituted pyrimidines, no specific studies or data sets concerning the reactivity and selectivity of this compound were found.

Advanced Computational Modeling Techniques

Advanced computational modeling has become an indispensable tool in chemical research, offering deep insights into molecular structure, behavior, and reactivity. For a molecule like this compound, these techniques can predict its physical and chemical properties before they are ever tested in a lab.

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations would be crucial for understanding its conformational flexibility and how it interacts with other molecules, such as solvents or biological macromolecules.

The process involves creating a computational model of the molecule and its environment. The forces between the atoms are calculated using a force field, and Newton's laws of motion are applied to simulate the atomic movements over a series of small time steps. This generates a trajectory of the molecule's behavior, revealing its preferred shapes (conformations) and how it might interact with its surroundings. For instance, in a study on phenylthiophene-2-carboxylate compounds, a 200-ns molecular dynamics simulation was used to assess the stability of the compound when bound to an enzyme. researchgate.net Such simulations can reveal the stability of different conformations and the nature of intermolecular forces, such as hydrogen bonds and van der Waals interactions, which are critical in determining the compound's behavior in different environments. mdpi.com

Table 1: Illustrative Data from Molecular Dynamics Simulations for a Generic Pyrimidine Derivative

ParameterDescriptionPotential Finding for a Pyrimidine Derivative
RMSD (Root Mean Square Deviation) Measures the average distance between the atoms of the simulated molecule and a reference structure over time.A low RMSD value would suggest a stable conformation of the pyrimidine ring system.
RMSF (Root Mean Square Fluctuation) Measures the fluctuation of each atom around its average position.Higher RMSF values for the phenyl group might indicate greater flexibility compared to the rigid pyrimidine core.
Intermolecular Hydrogen Bonds Identifies the formation and duration of hydrogen bonds with solvent or other molecules.Analysis could show transient hydrogen bonding between the pyrimidine nitrogens and protic solvents.
Solvent Accessible Surface Area (SASA) Calculates the surface area of the molecule that is accessible to a solvent.Changes in SASA could indicate conformational changes that expose or hide reactive sites.

Note: This table is illustrative and does not represent actual data for this compound.

Molecular docking is a key computational technique used to predict how a molecule (a ligand) binds to a receptor, which is typically a protein or another large biological molecule. mdpi.com This method is fundamental in drug discovery and involves predicting the preferred orientation and conformation of the ligand when it forms a stable complex with the receptor. dovepress.comnih.gov The strength of the interaction is often estimated by a scoring function, which calculates a binding energy. nih.gov

For this compound, molecular docking studies could be used to screen for potential biological targets. The process involves generating a 3D structure of the compound and placing it into the binding site of a target protein in various orientations. Each of these "poses" is then scored to estimate the binding affinity. For example, in a study of dihydropyrimidine (B8664642) scaffolds, molecular docking was used to predict their binding to the lipoxygenase enzyme, and the results were correlated with their observed inhibitory activity. dovepress.com Similarly, studies on other pyrimidine derivatives have used docking to identify potential inhibitors for targets like the main protease of SARS-CoV-2. nih.gov

Table 2: Key Parameters in Molecular Docking Studies

ParameterDescriptionSignificance for this compound
Binding Affinity (kcal/mol) An estimation of the strength of the interaction between the ligand and the receptor.A lower (more negative) value would suggest a stronger, more stable interaction with a biological target.
Inhibition Constant (Ki) A measure of the concentration of inhibitor required to produce half-maximum inhibition.A lower Ki value indicates a more potent inhibitor.
Binding Pose The predicted orientation and conformation of the ligand within the receptor's binding site.Reveals which parts of the molecule are involved in key interactions (e.g., hydrogen bonds, hydrophobic interactions).
Interacting Amino Acid Residues The specific amino acids in the receptor that form bonds or have close contacts with the ligand.Identifies the key drivers of the binding interaction.

Note: This table is illustrative and does not represent actual data for this compound.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry that helps in understanding and predicting the chemical reactivity of molecules. nih.gov The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. aimspress.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's stability and reactivity. irjweb.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small HOMO-LUMO gap indicates that the molecule is more reactive and can be more easily polarized. semanticscholar.org

For this compound, the HOMO-LUMO gap would be calculated using methods like Density Functional Theory (DFT). mdpi.comnih.gov The analysis would reveal the regions of the molecule where the HOMO and LUMO are localized. The HOMO is often located on electron-rich parts of the molecule, while the LUMO is on electron-deficient parts. This information helps in predicting the sites for electrophilic and nucleophilic attack. For instance, in a study on push-pull purine (B94841) derivatives, a smaller HOMO-LUMO gap was associated with a more pronounced push-pull characteristic. nih.gov

Table 3: Illustrative HOMO-LUMO Data and Related Parameters for a Generic Pyrimidine Derivative

ParameterSymbolDescriptionImplication for Reactivity
HOMO Energy EHOMOEnergy of the Highest Occupied Molecular Orbital.Higher energy indicates a better electron donor.
LUMO Energy ELUMOEnergy of the Lowest Unoccupied Molecular Orbital.Lower energy indicates a better electron acceptor.
HOMO-LUMO Gap ΔEELUMO - EHOMOA smaller gap suggests higher reactivity and lower kinetic stability.
Chemical Hardness η(ELUMO - EHOMO) / 2A larger value indicates greater resistance to change in electron configuration.
Chemical Softness S1 / (2η)A larger value suggests higher reactivity.

Note: This table is illustrative and does not represent actual data for this compound.

Mechanistic Investigations of 4,5,6 Trichloro 2 Phenylpyrimidine Reactions

Detailed Reaction Pathway Delineation for Substitution and Cyclization Reactions

The reactivity of the pyrimidine (B1678525) ring in 4,5,6-trichloro-2-phenylpyrimidine is dictated by the electron-withdrawing nature of the nitrogen atoms and the chlorine substituents, which makes the carbon atoms of the ring susceptible to nucleophilic attack. The general order of reactivity for nucleophilic aromatic substitution (SNAr) on polychlorinated pyrimidines is typically C4(6) > C2 > C5. acs.org This preference is attributed to the formation of a more stabilized Meisenheimer intermediate when the attack occurs at the C4 or C6 position, as the negative charge can be delocalized onto the ring nitrogens.

Nucleophilic Substitution Pathways:

In the case of this compound, nucleophilic substitution reactions are expected to primarily occur at the C4 and C6 positions. The presence of the phenyl group at the C2 position can influence the reactivity of the adjacent C4 and C6 positions through steric and electronic effects. The reaction with a nucleophile (Nu-) would proceed through a two-step addition-elimination mechanism, as illustrated below:

Step 1: Nucleophilic Addition: The nucleophile attacks the electron-deficient carbon atom (e.g., C4), leading to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex.

Step 2: Elimination of the Leaving Group: The chloride ion is expelled, restoring the aromaticity of the pyrimidine ring and yielding the substituted product.

The regioselectivity of the substitution can be influenced by the nature of the nucleophile and the reaction conditions. For instance, reactions with amines, alkoxides, and thiolates will preferentially yield 4- or 6-substituted-2-phenylpyrimidines. The substitution of the second chlorine atom, typically at the remaining C4/C6 position, requires more forcing conditions. The chlorine atom at the C5 position is generally the least reactive towards nucleophilic substitution due to weaker activation by the ring nitrogens. acs.org However, its displacement can be achieved under specific conditions or through alternative reaction mechanisms.

Cyclization Reactions:

This compound can also serve as a precursor for the synthesis of fused pyrimidine ring systems through intramolecular cyclization reactions. These reactions often involve an initial nucleophilic substitution, followed by a subsequent ring-closing step. For example, a bifunctional nucleophile can first displace one of the chlorine atoms, and the newly introduced functional group can then react with an adjacent chloro substituent to form a new ring.

Identification and Characterization of Key Reaction Intermediates

The primary intermediates in the nucleophilic substitution reactions of this compound are the Meisenheimer complexes . These anionic σ-complexes are crucial in determining the reaction pathway and regioselectivity. The stability of the Meisenheimer intermediate is a key factor; a more stable intermediate corresponds to a lower activation energy for its formation and thus a faster reaction rate.

Kinetic and Thermodynamic Studies of Transformation Processes

While specific kinetic and thermodynamic data for this compound are not extensively documented in the literature, valuable insights can be drawn from studies on analogous systems like 2,4,6-trichloropyrimidine (B138864).

Kinetic Studies:

Kinetic studies on the nucleophilic substitution of chloropyrimidines generally show that the reactions are second order, being first order in both the pyrimidine substrate and the nucleophile. The rate of reaction is highly dependent on several factors:

Nature of the Nucleophile: Stronger nucleophiles lead to faster reaction rates.

Solvent: Polar aprotic solvents can accelerate SNAr reactions by solvating the cation of the nucleophilic reagent, thereby increasing the nucleophilicity of the anion.

Leaving Group: The nature of the halogen atom influences the rate of substitution, with the C-Cl bond being sufficiently labile for displacement.

Electronic Effects of Substituents: The electron-withdrawing phenyl group at the C2 position is expected to have a modest activating effect on the C4 and C6 positions.

Thermodynamic Studies:

The table below presents hypothetical kinetic data to illustrate the expected relative reactivity at different positions, based on general principles of SNAr on chloropyrimidines.

Position of SubstitutionRelative Rate Constant (k_rel)Activation Energy (Ea) (kJ/mol)
C4/C6HighLow
C2ModerateModerate
C5LowHigh

This table is illustrative and not based on experimentally determined values for this compound.

Stereochemical Implications and Control in Pyrimidine Derivatization

When this compound reacts with chiral nucleophiles or when a chiral center is introduced during a subsequent modification, stereochemical considerations become important. The derivatization of the pyrimidine core can lead to the formation of stereoisomers.

The initial nucleophilic substitution at the achiral pyrimidine ring does not in itself create a stereocenter at the point of substitution. However, if the incoming nucleophile is chiral, a mixture of diastereomers can be formed. The control of stereoselectivity in such reactions can be challenging and may depend on factors such as:

The nature of the chiral auxiliary on the nucleophile.

The use of chiral catalysts or solvents.

The reaction temperature.

In cyclization reactions that lead to the formation of a new chiral center, the stereochemical outcome will be determined by the transition state geometry of the ring-closing step. Understanding and controlling these stereochemical aspects are vital for the synthesis of enantiomerically pure compounds, which is often a requirement for biologically active molecules. While specific studies on the stereochemical control in reactions of this compound are scarce, the principles established in asymmetric synthesis can be applied to design stereoselective transformations of this versatile scaffold.

Role of 4,5,6 Trichloro 2 Phenylpyrimidine As a Synthetic Synthon and Scaffold

Building Block in the Synthesis of Complex Organic Molecules

The utility of 4,5,6-trichloro-2-phenylpyrimidine as a foundational building block lies in the high reactivity of its chloro-substituents towards nucleophilic substitution and metal-catalyzed cross-coupling reactions. Halogenated pyrimidines are well-established precursors for creating more complex, polysubstituted derivatives. researchgate.net The electron-deficient nature of the pyrimidine (B1678525) ring, further amplified by the inductive effect of the chlorine atoms, renders the carbon atoms at positions 4, 5, and 6 susceptible to attack by a wide range of nucleophiles.

This reactivity allows for the introduction of various functional groups, including amines, alcohols, and thiols, thereby enabling the construction of intricate molecular frameworks. For instance, by analogy with related 2-heteroaryl-5-(substituted)phenylpyrimidines, the chloro groups can be sequentially replaced to build molecules with potential anti-cancer properties. nih.gov The phenyl group at the C2 position remains a stable anchor throughout these transformations, providing a consistent structural element while the rest of the scaffold is elaborated. This step-wise approach is crucial in the total synthesis of complex natural products and designed molecules where precise control over the substitution pattern is paramount.

Precursor for the Generation of Diverse Pyrimidine Analogs

The generation of diverse pyrimidine analogs from a single precursor is a highly efficient strategy in drug discovery. This compound is an ideal starting point for this purpose due to the differential reactivity of its three chlorine atoms. The chlorine atoms at the C4 and C6 positions are generally more reactive towards nucleophilic aromatic substitution (SNAr) than the chlorine at the C5 position. This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the ring nitrogen atoms.

This difference in reactivity allows for selective, stepwise substitution. For example, a mild nucleophile might first displace the chlorine atoms at C4 and C6, leaving the C5 chlorine intact for a subsequent, more forcing reaction. This regioselectivity is a powerful tool for creating a wide array of pyrimidine analogs with distinct substitution patterns and, consequently, different biological activities. plos.org The synthesis of various pyrimidine derivatives often starts from commercially available halogenated pyrimidines, highlighting the importance of precursors like this compound. researchgate.net

Table 1: Regioselective Substitution Potential of this compound

PositionRelative ReactivityPotential Substituting NucleophilesResulting Functional Group
C4/C6HighAmines, Alcohols, ThiolsAmino, Alkoxy/Aryloxy, Thioether
C5LowStronger nucleophiles or under harsher conditionsVaried based on reaction

This controlled substitution enables the synthesis of targeted libraries of compounds, such as the Imatinib analogs derived from a phenylaminopyrimidine (PAP) scaffold, for screening against various biological targets. nih.gov

Strategies for Scaffold Diversification and Chemical Library Generation

The concept of scaffold diversification is central to modern medicinal chemistry, aiming to generate novel compounds with improved properties by modifying a core molecular structure. dtic.milnih.gov The this compound scaffold is exceptionally well-suited for such strategies. Its three distinct reactive handles allow for the systematic and combinatorial introduction of a wide variety of substituents, leading to the rapid generation of large and diverse chemical libraries. pharm.ai

Strategies for diversifying this scaffold include:

Sequential Nucleophilic Substitution: As discussed, the differential reactivity of the chlorine atoms can be exploited to introduce different nucleophiles in a stepwise manner.

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki, Stille, and Buchwald-Hartwig reactions can be employed to form new carbon-carbon and carbon-nitrogen bonds, introducing aryl, heteroaryl, and amino groups with high efficiency and selectivity.

Modification of the Phenyl Ring: While the pyrimidine core is being functionalized, the phenyl group at C2 can also be modified, for example, through electrophilic aromatic substitution, further increasing the diversity of the resulting library.

The ability to generate a multitude of analogs from a single, readily accessible scaffold is a significant advantage in high-throughput screening campaigns. researchgate.net This approach accelerates the discovery of lead compounds by systematically exploring the structure-activity relationship (SAR) around the pyrimidine core. nih.gov

Table 2: Exemplary Diversification Strategies for the this compound Scaffold

Reaction TypePosition(s)Reagents/CatalystsIntroduced Moiety
Nucleophilic SubstitutionC4, C6R-NH2, R-OH, R-SHAmino, Alkoxy, Thioalkyl
Suzuki CouplingC4, C6, C5R-B(OH)2, Pd catalystAryl, Heteroaryl
Buchwald-HartwigC4, C6R-NH2, Pd catalystSubstituted Amines
Sonogashira CouplingC4, C6, C5Terminal Alkyne, Pd/Cu catalystAlkynyl group

Contribution to Novel Azaheterocycle Synthesis Methodologies

Azaheterocycles, nitrogen-containing heterocyclic compounds, are a prominent class of molecules in medicinal chemistry. The this compound scaffold can serve as a key intermediate in the development of novel methodologies for synthesizing more complex, fused azaheterocycles. The strategically placed chlorine atoms can act as leaving groups in intramolecular cyclization reactions, leading to the formation of new rings fused to the pyrimidine core.

For example, a related compound, 2-trichloromethyl-4-chloro-5-phenylpyrimidine, has been used to synthesize pyrimido[4,5-b]indole derivatives through an intramolecular C-H nitrene insertion. researchgate.net This suggests that this compound, after suitable functionalization, could undergo similar cyclizations to form novel tricyclic systems. Furthermore, the synthesis of fused ring structures like pyrimido[5,4-e] researchgate.netarkat-usa.orgsigmaaldrich.comtriazines often starts from polychlorinated pyrimidines, demonstrating the potential of the title compound in constructing diverse heterocyclic systems. nih.gov These novel synthetic routes, enabled by the unique reactivity of the this compound scaffold, expand the toolbox of organic chemists and provide access to previously unexplored chemical space.

Q & A

Q. What are the recommended methods for synthesizing 4,5,6-Trichloro-2-phenylpyrimidine, and how can reaction conditions be optimized to improve yield?

A multi-step synthesis approach is typically employed, starting with phenylpyrimidine precursors followed by regioselective chlorination. Key steps include:

  • Chlorination agents : Use of POCl₃ or PCl₅ under controlled temperatures (80–120°C) to ensure selective substitution at the 4,5,6 positions .
  • Solvent selection : Anhydrous solvents like dichloromethane or toluene minimize side reactions.
  • Yield optimization : Monitor reaction progress via TLC or HPLC. Quenching with ice-water and recrystallization (e.g., using ethanol/water mixtures) improves purity .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions due to potential dust inhalation .
  • Waste disposal : Segregate halogenated waste and use licensed chemical disposal services. Avoid aqueous neutralization without proper risk assessment .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

TechniqueKey Features
¹H/¹³C NMR Absence of aromatic protons in pyrimidine ring; δ ~8.5–9.0 ppm for phenyl protons. Chlorine substituents cause deshielding .
Mass Spectrometry (MS) Molecular ion [M]⁺ with isotopic clusters (³⁵Cl/³⁷Cl) at m/z ~280–290. Fragmentation patterns confirm chlorine positions .
IR Spectroscopy C-Cl stretches at 550–650 cm⁻¹; aromatic C=C vibrations at ~1600 cm⁻¹ .

Q. What are the common impurities encountered during the synthesis of this compound, and what chromatographic methods are recommended for their separation?

  • Impurities : Partially chlorinated intermediates (e.g., 4,5-dichloro derivatives) or oxidation by-products.
  • Separation : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) or preparative TLC (silica gel, hexane/ethyl acetate) .

Q. What are the stability considerations for storing this compound, and how should decomposition products be identified?

  • Storage : Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or photodegradation.
  • Decomposition analysis : Use TGA/DSC to detect thermal breakdown (>200°C) and LC-MS to identify hydrolyzed products (e.g., hydroxylated pyrimidines) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when analyzing chlorinated pyrimidine derivatives, such as unexpected coupling patterns or peak splitting?

  • Deuterated solvents : Use DMSO-d₆ or CDCl₃ to avoid solvent interference.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals; confirm coupling constants (e.g., ³JHH for aromatic protons). Cross-validate with X-ray crystallography when possible .

Q. What strategies are employed to determine the regioselectivity of chlorination in the synthesis of this compound, and how can competing pathways be minimized?

  • Directing groups : Introduce electron-withdrawing groups (e.g., nitro) temporarily to guide chlorination.
  • Kinetic control : Lower temperatures (≤80°C) favor meta/para substitution; higher temperatures promote ortho chlorination. Computational modeling (DFT) predicts reactive sites .

Q. In computational studies, which molecular descriptors or quantum chemical parameters are critical for predicting the reactivity of this compound in nucleophilic aromatic substitution reactions?

  • Frontier orbitals : HOMO-LUMO gap (ΔE ≈ 5–6 eV) indicates susceptibility to nucleophilic attack.
  • Fukui indices : Identify electrophilic centers (C-4, C-6) for substitution .

Q. How does the crystal packing of this compound derivatives influence their physicochemical properties, as determined by X-ray diffraction studies?

  • Intermolecular interactions : Chlorine atoms form halogen bonds (Cl···Cl, ~3.5 Å) and C–H···π interactions, enhancing thermal stability.
  • Packing motifs : Herringbone arrangements reduce solubility in polar solvents .

Q. When designing bioactivity assays for this compound, what in vitro models are appropriate for evaluating its potential as a kinase inhibitor or antimicrobial agent?

  • Kinase inhibition : Use ATP-binding site assays (e.g., EGFR or VEGFR2 kinases) with IC₅₀ determination via fluorescence polarization.
  • Antimicrobial testing : Broth microdilution (MIC assays) against Gram-positive bacteria (e.g., S. aureus) due to lipophilic Cl groups enhancing membrane penetration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.